molecular formula C16H15BrN8O B14099667 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide

Cat. No.: B14099667
M. Wt: 415.25 g/mol
InChI Key: BIXVKRVZRKYNHW-UHFFFAOYSA-N
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Description

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide is a complex organic compound that belongs to the class of pyrimido[1,2-b]indazoles These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have significant pharmacological potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide typically involves a multi-step process. One common method includes the condensation reaction of 3-amino-1H-indazole with various carbonyl compounds. The reaction is often catalyzed by metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 to enhance the transformation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H15BrN8O

Molecular Weight

415.25 g/mol

IUPAC Name

3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C16H15BrN8O/c1-8-11(5-6-14(26)19-16-20-23-24-21-16)9(2)25-15(18-8)12-4-3-10(17)7-13(12)22-25/h3-4,7H,5-6H2,1-2H3,(H2,19,20,21,23,24,26)

InChI Key

BIXVKRVZRKYNHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CCC(=O)NC4=NNN=N4

Origin of Product

United States

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